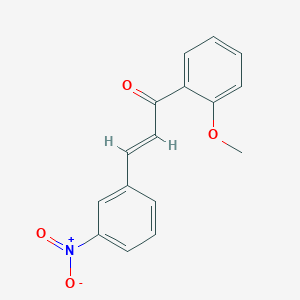
(2E)-1-(2-Methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one
Übersicht
Beschreibung
(2E)-1-(2-Methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one, also known as MNPP, is a synthetic organic compound that belongs to the class of chalcones. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, material science, and agriculture.
Wissenschaftliche Forschungsanwendungen
Photosensitive Protecting Groups
The compound is closely related to the family of photosensitive protecting groups, which are pivotal in synthetic chemistry. These groups, including 2-nitrobenzyl and 3-nitrophenyl derivatives, are utilized for the temporary modification of reactive sites in molecules to prevent unwanted reactions during synthetic procedures. Their ability to be removed under mild, controlled conditions (e.g., light irradiation) without harming the integrity of the molecule makes them invaluable in the development of complex organic syntheses, including drugs and biomolecules (Amit, Zehavi, & Patchornik, 1974).
Organic Synthesis and Reactivity
The structural motif of "(2E)-1-(2-Methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one" finds relevance in organic synthesis, particularly in the study of β-O-4 bond cleavage in lignin model compounds. This aspect is crucial for understanding lignin degradation, a major challenge in the conversion of biomass to biofuels and valuable chemicals. The detailed mechanism of acidolysis in such compounds provides insights into the reactivity and potential applications in sustainable chemistry and materials science (Yokoyama, 2015).
Atmospheric Chemistry of Nitrophenols
The atmospheric behavior of nitrophenols, closely related to the nitro group present in "(2E)-1-(2-Methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one," has been extensively studied. Nitrophenols are formed through atmospheric reactions and are significant due to their effects on air quality and health. Understanding the sources, transformations, and fate of nitrophenols in the atmosphere contributes to the broader field of environmental chemistry and pollution control. Their study helps in assessing the environmental impact of organic pollutants and developing strategies for air quality improvement (Harrison et al., 2005).
Anticorrosive Properties
Compounds containing nitro groups and methoxyphenyl structures, similar to "(2E)-1-(2-Methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one," have been evaluated for their anticorrosive properties. Quinoline derivatives, for example, are known to exhibit good effectiveness against metallic corrosion due to their ability to form stable chelating complexes with surface metallic atoms. This property is essential for developing new materials and coatings that protect metals from corrosion, extending their life and reducing maintenance costs (Verma, Quraishi, & Ebenso, 2020).
Eigenschaften
IUPAC Name |
(E)-1-(2-methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c1-21-16-8-3-2-7-14(16)15(18)10-9-12-5-4-6-13(11-12)17(19)20/h2-11H,1H3/b10-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUFVJLMBYHKBU-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2-Methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Iododibenzo[b,d]furan](/img/structure/B3158435.png)
![6-Methylthiazolo[5,4-b]pyridine](/img/structure/B3158451.png)
![3-Methoxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B3158457.png)
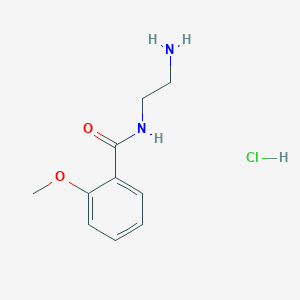
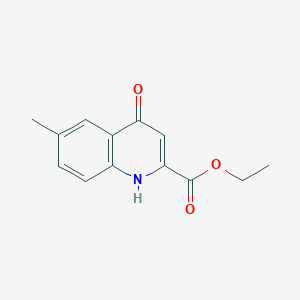
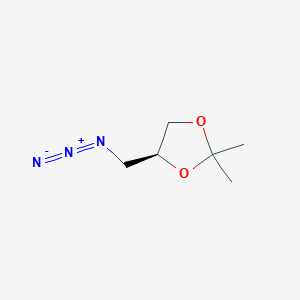
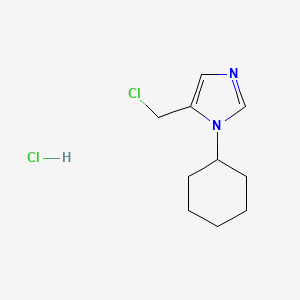
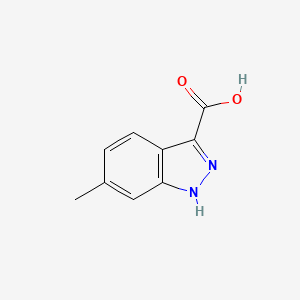
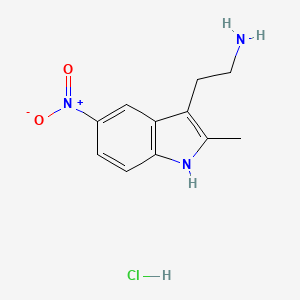

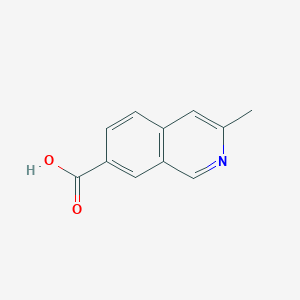
![4-[2-(4-Methyl-piperidin-1-yl)-ethoxy]-phenylamine](/img/structure/B3158521.png)
amine](/img/structure/B3158530.png)